4-Fluoroephedrine-d3
Description
4-Fluoroephedrine-d3 is a deuterated analog of 4-fluoroephedrine, a fluorinated derivative of the classical sympathomimetic amine ephedrine. The compound features a fluorine atom at the para position of the benzene ring and three deuterium atoms (d3) replacing hydrogens, likely in the methyl group of the ethylamine side chain . While the non-deuterated form, 4-fluoroephedrine (CAS 63009-92-7), and its hydrochloride salt (CAS 322-25-8) are well-documented, the deuterated variant (this compound) lacks a registered CAS number, suggesting it is a newer compound primarily used as an analytical reference standard or metabolic tracer . The incorporation of deuterium enhances metabolic stability and reduces kinetic isotope effects, making it valuable for pharmacokinetic studies and mass spectrometry (MS)-based quantification .
Properties
Molecular Formula |
C₁₀H₁₁D₃FNO |
|---|---|
Molecular Weight |
186.24 |
Synonyms |
4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Ephedrine Derivatives
Key Observations
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance binding to adrenergic receptors compared to bulkier chlorine in chloropseudoephedrine .
- Positional Isomerism : this compound (para-substituted) likely exhibits distinct receptor-binding kinetics compared to 3-fluoroephedrine-d3 (meta-substituted), where steric hindrance may reduce efficacy .
Isotopic Labeling :
- Deuterated analogs (e.g., this compound and 3-fluoroephedrine-d3) are critical for avoiding interference in MS analyses due to their distinct mass shifts .
Research and Application Gaps
However, inferences can be made:
- Analytical Utility : The deuterated form’s primary use is likely as an internal standard for quantifying 4-fluoroephedrine in biological matrices .
- Metabolic Stability: Deuterium substitution may prolong half-life compared to non-deuterated analogs, akin to [2H3]-4-methyl ephedrine .
- Receptor Binding : Para-fluorination in ephedrine derivatives is associated with increased α-adrenergic receptor selectivity, though this remains untested for this compound .
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